molecular formula C10H17NO5 B14325625 2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime CAS No. 109123-71-9

2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime

Cat. No.: B14325625
CAS No.: 109123-71-9
M. Wt: 231.25 g/mol
InChI Key: JCSJBESOXHUCDT-UHFFFAOYSA-N
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Description

2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime is a complex organic compound with a unique structure that includes a dioxetane ring

Preparation Methods

The synthesis of 2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime involves multiple steps. One common method includes the reaction of 2-propanone with hydroxylamine to form the oxime, followed by the introduction of the dioxetane moiety through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biochemical pathways and reactions.

    Industry: Used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxetane ring can undergo chemiluminescent reactions, making it useful in various analytical techniques. The oxime group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar compounds include:

    2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Known for its applications in organic synthesis.

    2-Propanone, 1-(4-methoxyphenyl)-: Used in the production of fragrances and flavors.

    2-Propanone, 1-methoxy-: Employed in various industrial applications. Compared to these compounds, 2-Propanone, O-(((3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy)carbonyl)oxime is unique due to its dioxetane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

109123-71-9

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(propan-2-ylideneamino) (3,4,4-trimethyldioxetan-3-yl)methyl carbonate

InChI

InChI=1S/C10H17NO5/c1-7(2)11-14-8(12)13-6-10(5)9(3,4)15-16-10/h6H2,1-5H3

InChI Key

JCSJBESOXHUCDT-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)OCC1(C(OO1)(C)C)C)C

Origin of Product

United States

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